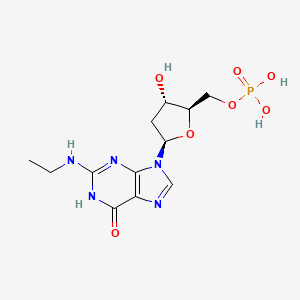
2'-Deoxy-N-ethylguanosine 5'-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-N-ethylguanosine 5’-phosphate: is a nucleotide analog that consists of a guanine base, a deoxyribose sugar, and a phosphate group. This compound is structurally similar to deoxyguanosine monophosphate but with an ethyl group attached to the nitrogen atom at the 2’ position. It is used in various biochemical and molecular biology applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-N-ethylguanosine 5’-phosphate typically involves the following steps:
Protection of Functional Groups: The hydroxyl groups of deoxyribose are protected using silyl or acyl protecting groups.
N-Alkylation: The guanine base is alkylated with an ethyl group at the nitrogen atom at the 2’ position using ethylating agents such as ethyl iodide or ethyl bromide under basic conditions.
Phosphorylation: The protected nucleoside is then phosphorylated at the 5’ position using phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Deprotection: The protecting groups are removed to yield the final product, 2’-Deoxy-N-ethylguanosine 5’-phosphate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2’-Deoxy-N-ethylguanosine 5’-phosphate can undergo oxidation reactions, particularly at the guanine base, leading to the formation of oxo-derivatives.
Reduction: Reduction reactions can occur at the ethyl group, converting it to an ethyl alcohol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phosphate group, forming various phosphate esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts like triethylamine (TEA).
Major Products:
Oxidation: Oxo-derivatives of the guanine base.
Reduction: Ethyl alcohol derivatives.
Substitution: Various phosphate esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2’-Deoxy-N-ethylguanosine 5’-phosphate is used as a building block in the synthesis of modified oligonucleotides and nucleic acids. It is also employed in studying the kinetics and mechanisms of nucleotide-related reactions.
Biology: In biological research, this compound is used to investigate DNA replication and repair mechanisms. It serves as a substrate for various DNA polymerases and nucleases.
Medicine: The compound is explored for its potential therapeutic applications, particularly in antiviral and anticancer research. Its analogs are studied for their ability to inhibit viral replication and induce apoptosis in cancer cells.
Industry: In the biotechnology industry, 2’-Deoxy-N-ethylguanosine 5’-phosphate is used in the development of diagnostic assays and as a reagent in molecular biology kits.
Mechanism of Action
The mechanism of action of 2’-Deoxy-N-ethylguanosine 5’-phosphate involves its incorporation into DNA or RNA strands during replication or transcription. The ethyl group at the 2’ position can cause steric hindrance, affecting the binding affinity and activity of enzymes such as DNA polymerases and nucleases. This can lead to the inhibition of DNA synthesis and repair, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
2’-Deoxyguanosine 5’-phosphate: Lacks the ethyl group at the 2’ position.
2’-Deoxy-N-methylguanosine 5’-phosphate: Contains a methyl group instead of an ethyl group.
2’-Deoxy-N-propylguanosine 5’-phosphate: Contains a propyl group instead of an ethyl group.
Uniqueness: 2’-Deoxy-N-ethylguanosine 5’-phosphate is unique due to the presence of the ethyl group at the 2’ position, which imparts distinct steric and electronic properties. This modification can influence the compound’s interaction with enzymes and nucleic acids, making it valuable for specific biochemical and therapeutic applications.
Properties
Molecular Formula |
C12H18N5O7P |
|---|---|
Molecular Weight |
375.27 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-[2-(ethylamino)-6-oxo-1H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H18N5O7P/c1-2-13-12-15-10-9(11(19)16-12)14-5-17(10)8-3-6(18)7(24-8)4-23-25(20,21)22/h5-8,18H,2-4H2,1H3,(H2,20,21,22)(H2,13,15,16,19)/t6-,7+,8+/m0/s1 |
InChI Key |
HXJCRKAPBPSPMX-XLPZGREQSA-N |
Isomeric SMILES |
CCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O |
Canonical SMILES |
CCNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















